molecular formula C8H16ClN B1522422 6-Azaspiro[3.5]nonane hydrochloride CAS No. 1198285-07-2

6-Azaspiro[3.5]nonane hydrochloride

Cat. No.: B1522422
CAS No.: 1198285-07-2
M. Wt: 161.67 g/mol
InChI Key: IELLPRWHLZJJIN-UHFFFAOYSA-N
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Description

6-Azaspiro[3.5]nonane hydrochloride is a synthetic compound with the CAS Number: 1198285-07-2 . It has a molecular weight of 161.67 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15N.ClH/c1-3-8(4-1)5-2-6-9-7-8;/h9H,1-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The physical form of this compound is solid . It is stored at room temperature . Unfortunately, the search results do not provide information on the density, boiling point, melting point, or flash point of this compound .

Scientific Research Applications

Azepane-Based Compounds in Drug Discovery

Azepane-based motifs have been identified for their diverse pharmacological properties, contributing significantly to drug discovery. The structural diversity inherent in azepane derivatives makes them valuable for the development of new therapeutic agents. Over 20 FDA-approved drugs containing azepane-based structures are in use for treating various diseases, demonstrating the pharmaceutical importance of this class of compounds. Recent developments in azepane-based compounds cover a wide range of therapeutic applications, including:

  • Anti-Cancer Agents: Targeting various forms of cancer through specific molecular mechanisms.
  • Anti-Tubercular Agents: Offering new avenues for tuberculosis treatment.
  • Anti-Alzheimer's Disease: Contributing to the management of Alzheimer's through neuroprotective effects.
  • Antimicrobial Agents: Addressing bacterial, viral, and fungal infections.
  • Histamine H3 Receptor Inhibitors and α-Glucosidase Inhibitors: Useful in treating allergies, diabetes, and other metabolic disorders.
  • Anticonvulsant Drugs: Providing options for epilepsy management and other seizure-related conditions.
  • Miscellaneous Applications: Including pain management, anti-inflammatory effects, and more.

The research emphasizes the development of less toxic, cost-effective, and highly active azepane-containing analogs, highlighting the ongoing interest in optimizing these compounds for medical use. Structure-activity relationship (SAR) and molecular docking studies are crucial for identifying bioactive compounds and guiding the future discovery of effective drug candidates (Gao-Feng Zha et al., 2019).

Safety and Hazards

The safety information for 6-Azaspiro[3.5]nonane hydrochloride indicates that it has some hazards associated with it. The compound has the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do so .

Properties

IUPAC Name

6-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-3-8(4-1)5-2-6-9-7-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELLPRWHLZJJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678058
Record name 6-Azaspiro[3.5]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198285-07-2, 71873-27-3
Record name 6-Azaspiro[3.5]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aza-spiro[3.5]nonane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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